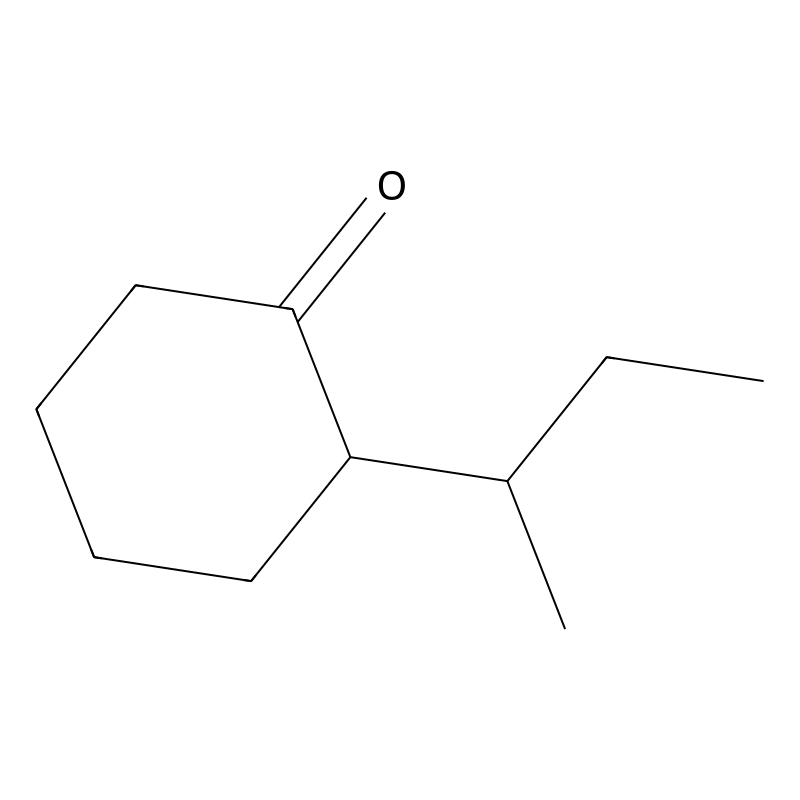2-sec-Butylcyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Miscible at room temperature (in ethanol)
Canonical SMILES
Solvent
Field: Industrial Chemistry
Application: 2-sec-Butylcyclohexanone is used as a solvent in various chemical processes.
Method: The compound’s low reactivity and ability to dissolve a wide range of organic compounds make it an effective solvent. It can be used in reactions that require a non-polar solvent.
Results: The use of 2-sec-Butylcyclohexanone as a solvent can improve the efficiency of chemical reactions by providing a medium in which reactants can mix more effectively.
Intermediate in Organic Synthesis
Field: Organic Chemistry
Application: This compound serves as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and fragrances.
Method: It can be used in reactions involving its ketone functional group, such as condensation reactions or reductions.
Results: The use of 2-sec-Butylcyclohexanone as an intermediate can lead to the production of a variety of complex organic compounds.
Flavoring Agent
Field: Food Industry
Application: 2-sec-Butylcyclohexanone can be used as a flavoring agent
Method: Due to its specific aroma, it can be added to food products to enhance their flavor.
Results: The addition of this compound can enhance the sensory experience of food products, making them more appealing to consumers.
Fragrance Ingredient
Field: Perfumery
Application: This compound is used as a fragrance ingredient
Method: It can be incorporated into perfumes due to its unique scent.
Results: The inclusion of 2-sec-Butylcyclohexanone can contribute to the overall aroma profile of a perfume, enhancing its appeal.
Proteomics Research
Field: Biochemistry
Application: 2-sec-Butylcyclohexanone is used in proteomics research.
Results: The use of this compound in proteomics research can contribute to the understanding of protein structure and function, which is fundamental in many areas of biology and medicine.
Chromatography
Field: Analytical Chemistry
Application: 2-sec-Butylcyclohexanone can be used in chromatography, specifically in the separation of compounds.
Method: It can be used as a stationary phase in gas chromatography or as a solvent in liquid chromatography. Its unique chemical properties allow it to interact differently with various compounds, enabling their separation.
Results: The use of 2-sec-Butylcyclohexanone in chromatography can aid in the analysis and identification of complex mixtures.
2-sec-Butylcyclohexanone is an organic compound characterized by a cyclohexane ring substituted with a ketone group at the second position and a sec-butyl group attached to the same carbon atom. Its molecular formula is and it has a molecular weight of approximately 158.25 g/mol. The compound exists as a colorless liquid with a distinctive aroma, making it suitable for use in various applications, including flavoring and fragrance industries .
- Condensation Reactions: The ketone group allows it to undergo condensation reactions with various nucleophiles.
- Reduction Reactions: It can be reduced to form secondary alcohols.
- Grignard Reactions: The compound can react with Grignard reagents, leading to the formation of tertiary alcohols.
These reactions highlight its versatility as an intermediate in organic synthesis .
Research indicates that 2-sec-Butylcyclohexanone exhibits low toxicity and does not induce sensitization in humans, even at high concentrations (6900 μg/cm²) during maximization tests . Its biological activity has been explored in proteomics research, contributing to the understanding of protein structures and functions, which is crucial in various biological and medical fields.
2-sec-Butylcyclohexanone can be synthesized through several methods:
- Hydrogenation of o-sec-butylphenol: This method involves the hydrogenation process using a palladium catalyst.
- Reaction with sec-butylmagnesium bromide: This involves the reaction of cyclohexanone with sec-butylmagnesium bromide, forming 2-sec-butylcyclohexanone as a product .
- Hydrogenation of 2-sec-butylidene cyclohexanone: Another approach is through the hydrogenation of this precursor compound under similar catalytic conditions.
Interaction studies involving 2-sec-Butylcyclohexanone have focused on its compatibility with various biological systems and its role in proteomics. The compound's low toxicity profile suggests minimal adverse effects when used in laboratory settings . Its interactions with proteins and other biomolecules are critical for understanding its potential applications in drug development and biochemical research.
Several compounds share structural similarities with 2-sec-Butylcyclohexanone. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| tert-Butylcyclohexanone | Similar ketone structure | Exhibits different reactivity patterns |
| 3-sec-Butylcyclohexanone | Similar cyclohexane ring | May have different biological activities |
| Cyclohexanone | Simple ketone without substituents | More reactive due to lack of steric hindrance |
Uniqueness of 2-sec-Butylcyclohexanone: The presence of both the sec-butyl group and the ketone functional group gives this compound unique properties that distinguish it from others. Its specific aroma profile makes it particularly valuable in flavoring and fragrance applications, while its moderate reactivity allows it to serve effectively as an intermediate in organic synthesis .
Physical Description
XLogP3
Density
0.911-0.917
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1554 of 1586 companies (only ~ 2% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








